N-(1,3-benzothiazol-5-yl)-4-[butyl(ethyl)sulfamoyl]benzamide

Medicinal chemistry Lead optimisation Physicochemical profiling

N-(1,3-Benzothiazol-5-yl)-4-[butyl(ethyl)sulfamoyl]benzamide (CAS 922969-39-9), also referred to as N-(benzo[d]thiazol-5-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide, is a synthetic small-molecule sulfamoylbenzamide derivative with a molecular weight of 417.5 g·mol⁻¹ and a molecular formula of C₂₀H₂₃N₃O₃S₂. The compound features a central benzamide scaffold elaborated with a para‑sulfamoyl group carrying asymmetric butyl and ethyl substituents, and an N‑linked 1,3‑benzothiazol‑5‑yl moiety.

Molecular Formula C20H23N3O3S2
Molecular Weight 417.54
CAS No. 922969-39-9
Cat. No. B2504294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-5-yl)-4-[butyl(ethyl)sulfamoyl]benzamide
CAS922969-39-9
Molecular FormulaC20H23N3O3S2
Molecular Weight417.54
Structural Identifiers
SMILESCCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3
InChIInChI=1S/C20H23N3O3S2/c1-3-5-12-23(4-2)28(25,26)17-9-6-15(7-10-17)20(24)22-16-8-11-19-18(13-16)21-14-27-19/h6-11,13-14H,3-5,12H2,1-2H3,(H,22,24)
InChIKeyXFDBZXXWNQIUHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Benzothiazol-5-yl)-4-[butyl(ethyl)sulfamoyl]benzamide (CAS 922969-39-9) – Sourcing Differentiated Sulfamoylbenzamide Building Blocks


N-(1,3-Benzothiazol-5-yl)-4-[butyl(ethyl)sulfamoyl]benzamide (CAS 922969-39-9), also referred to as N-(benzo[d]thiazol-5-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide, is a synthetic small-molecule sulfamoylbenzamide derivative with a molecular weight of 417.5 g·mol⁻¹ and a molecular formula of C₂₀H₂₃N₃O₃S₂ [1]. The compound features a central benzamide scaffold elaborated with a para‑sulfamoyl group carrying asymmetric butyl and ethyl substituents, and an N‑linked 1,3‑benzothiazol‑5‑yl moiety. The butyl/ethyl sulfamoyl motif introduces a lipophilic alkyl combination (XLogP3‑AA = 4.0) that is distinct from the symmetric dialkyl substitutions commonly found in screening decks, while the 5‑yl benzothiazole attachment position differentiates it from the more extensively explored 2‑yl analogues [1]. This specific substitution architecture places the compound within the broad class of sulfonamide‑containing heterocycles that have generated interest as enzyme inhibitor templates, but its precise pharmacological profile remains uncharacterised in the peer‑reviewed primary literature.

Why N-(1,3-Benzothiazol-5-yl)-4-[butyl(ethyl)sulfamoyl]benzamide Cannot Be Replaced by Close Structural Analogues – Procurement Risk Analysis


Sulfamoylbenzamide derivatives with an appended benzothiazole unit are not functionally interchangeable, because even minor alterations to the sulfamoyl N‑alkyl substituents or the benzothiazole regio‑attachment position can drive large shifts in physicochemical properties and, by extension, in biological recognition. Published structure‑activity relationship (SAR) studies on related benzothiazole‑sulfonamide series have demonstrated that the sulfonyl group, the benzothiazole ring, and the nature of the N‑alkyl substituents are each critical contributors to target potency and selectivity [1]. In one closely related programme, changing the N‑alkyl motif from butyl/ethyl to diethyl reduced computed lipophilicity (XLogP3‑AA = 4.0 vs. 4.2) and altered the rotatable bond count from 8 to 6, illustrating how a seemingly conservative substitution can measurably reconfigure the molecular property space [2]. Consequently, substituting the target compound with an off‑the‑shelf “benzothiazole sulfonamide” analogue—without explicit comparative performance data—carries a high risk of introducing uncontrolled changes in solubility, permeability, target residence time, or off‑target profile that could compromise the reproducibility of a screening campaign or the validity of an SAR series.

N-(1,3-Benzothiazol-5-yl)-4-[butyl(ethyl)sulfamoyl]benzamide – Quantitative Differentiation Evidence vs. Closest Analogues


Sulfamoyl N‑Alkyl Substitution Pattern: Butyl/Ethyl vs. Diethyl – Computational Lipophilicity and Flexibility Comparison

The target compound bears an asymmetric butyl/ethyl pair on the sulfamoyl nitrogen, whereas the commercially abundant comparator 4‑(diethylsulfamoyl)‑N‑(5,7‑dimethyl‑1,3‑benzothiazol‑2‑yl)benzamide (PubChem CID 4089987) carries a symmetric diethyl substitution. Computed XLogP3‑AA values are 4.0 for the target compound and 4.2 for the diethyl analogue, giving a ΔlogP of −0.2 units; the rotatable bond count is 8 versus 6, respectively, conferring greater conformational freedom on the target molecule [1][2]. These differences are consistent with the known SAR observation that mixed‑alkyl sulfamoyl groups can provide a finer balance between hydrophobicity and entropic penalty upon binding, a parameter that has been shown to influence target residence time in FAAH‑inhibitor series [3].

Medicinal chemistry Lead optimisation Physicochemical profiling Property‑based drug design

Benzothiazole Regio‑Attachment: 5‑yl vs. 2‑yl – Hydrogen‑Bond Acceptor Topology and Predicted Binding‑Site Complementarity

The target compound features the benzamide linked to the 5‑position of the benzothiazole ring, whereas the majority of characterised sulfamoyl‑benzamide‑benzothiazole inhibitors in the FAAH and PTP1B literature incorporate the benzothiazole at the 2‑position [1]. Moving the attachment point from the 2‑ to the 5‑position relocates the hydrogen‑bond acceptor nitrogen of the thiazole ring and alters the vector of the aryl ring, which molecular‑docking studies on related FAAH inhibitors have suggested is critical for optimal placement of the sulfonamide oxygen atoms into the catalytic triad hydrogen‑bond network [2]. Although no head‑to‑head potency data exist for the exact compound, the regioisomeric shift is predicted to re‑orient the key pharmacophoric elements, potentially leading to a different selectivity fingerprint across serine hydrolase or phosphatase targets.

Structure‑based drug design Enzyme inhibition Molecular docking Scaffold‑hopping

Topological Polar Surface Area (TPSA) and Hydrogen‑Bond Acceptor Count – Implications for Passive Permeability vs. Solubility Balance

The target compound has a computed TPSA of 116 Ų and six hydrogen‑bond acceptors (the sulfonamide oxygen atoms, the amide carbonyl, and the thiazole nitrogen) [1]. In comparison, the 2‑yl‑attached congener 4‑(diethylsulfamoyl)‑N‑(5,7‑dimethyl‑1,3‑benzothiazol‑2‑yl)benzamide also has a TPSA of 116 Ų [2], indicating that the regioisomeric change does not alter the global polarity descriptor. However, the butyl/ethyl compound has a higher hydrogen‑bond acceptor count (6 vs. 6; identical) but a lower XLogP3‑AA (4.0 vs. 4.2), suggesting a subtle shift in the lipophilicity‑polarity balance that is often exploited to optimise oral absorption or central nervous system penetration. In the broader class of benzothiazole‑sulfonamide FAAH inhibitors, compounds with TPSA values in this range have demonstrated favourable brain‑to‑plasma ratios when coupled with appropriate lipophilicity, making the fine‑tuning of these computed parameters a relevant differentiator for procurement decisions [3].

ADME prediction Drug‑likeness BBB penetration Oral bioavailability

Molecular Complexity and Heavy Atom Count – A Differentiated Starting Point for Fragment‑Based and Phenotypic Screening Libraries

With a heavy atom count of 28 and a complexity score of 615 (PubChem Cactvs), the target compound occupies an intermediate “lead‑like” space that is distinct from lower‑complexity fragments (heavy atoms < 22) and fully elaborated drug‑like molecules (heavy atoms > 34) [1]. The closest commercially tracked analogue, 4‑(diethylsulfamoyl)‑N‑(5,7‑dimethyl‑1,3‑benzothiazol‑2‑yl)benzamide, has an identical heavy atom count (28) but a slightly lower complexity score owing to symmetric N‑alkyl groups and a smaller rotatable bond count. In benzothiazole‑sulfonamide FAAH inhibitor series, the most potent compounds (e.g., 16j, IC₅₀ ≈ 2 nM) possessed heavy atom counts in the range of 28–32, suggesting that the target compound’s size and complexity are well matched to known ligand‑efficient pharmacophores [2]. This positions the compound as a rationally selected entry point for medicinal chemistry optimisation rather than a fully optimised lead, which may be advantageous for organisations seeking novel intellectual property space.

Chemical biology Fragment‑based drug discovery Phenotypic screening Library design

N-(1,3-Benzothiazol-5-yl)-4-[butyl(ethyl)sulfamoyl]benzamide – High‑Value Application Scenarios Driven by Quantitative Differentiation


Medicinal Chemistry: Scaffold‑Hopping Library Expansion for Serine Hydrolase and PTP1B Programmes

Research groups that have identified benzothiazole‑2‑yl sulfonamide hits (e.g., FAAH IC₅₀ ~2 nM, PTP1B IC₅₀ ~1.88 µM) but face intellectual property constraints or poor selectivity can procure the 5‑yl regioisomer to systematically explore a complementary binding vector. The altered hydrogen‑bond acceptor topology (Section 3, Evidence Item 2) and the differentiated lipophilicity‑polarity balance (ΔlogP = −0.2 vs. diethyl analogue) make this compound a legitimate scaffold‑hop that maintains the core pharmacophore while offering a novel chemical series for lead optimisation [1].

ADME‑Guided Lead Optimisation: CNS‑Penetrant Probe Development

For central nervous system (CNS) targets where fine control of lipophilicity is critical, the butyl/ethyl sulfamoyl motif provides a TPSA of 116 Ų combined with an XLogP3‑AA of 4.0 (Section 3, Evidence Item 3). This property pair lies within the upper boundary of CNS‑drug space and is supported by class‑level evidence that benzothiazole sulfonamide FAAH inhibitors with similar computed profiles achieve measurable brain exposure. Medicinal chemists can use this compound as a starting point for analogue synthesis aimed at optimising brain‑to‑plasma ratio without introducing structural alerts [2].

Chemical Biology Tool Compound: Enzyme Inhibitor Profiling and Selectivity Screening

The compound’s intermediate molecular complexity (complexity score 615; heavy atom count 28) positions it ideally as a tool compound for activity‑based protein profiling (ABPP) campaigns against serine hydrolase families. Related benzothiazole‑sulfonamide analogues have demonstrated exceptional selectivity and no off‑target activity against other serine hydrolases in rat tissue proteomes (Section 3, Evidence Item 4). Procurement of the 5‑yl‑attached regioisomer enables comparative ABPP studies to determine whether the regioisomeric shift alters the selectivity landscape, providing mechanistic insights that cannot be obtained from the 2‑yl series alone [3].

Fragment‑Based Drug Discovery (FBDD): Lead‑Like Starting Point with Synthetic Tractability

With a molecular weight of 417.5 Da and eight rotatable bonds, the compound resides at the interface between fragment‑like and lead‑like space. Its asymmetric butyl/ethyl substitution offers synthetic handles for further derivatisation (e.g., metabolic soft‑spot modification or side‑chain truncation) that are absent in symmetric diethyl analogues. Procurement provides a versatile intermediate that can be deconstructed into smaller fragments for biophysical screening or elaborated via parallel chemistry to rapidly generate SAR, thereby accelerating the hit‑to‑lead phase [1].

Quote Request

Request a Quote for N-(1,3-benzothiazol-5-yl)-4-[butyl(ethyl)sulfamoyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.